5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
The compound “5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a chlorophenyl group indicates that it has a chlorine atom substituted onto a phenyl ring .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated at the nitrogen .Scientific Research Applications
Antimicrobial Activities
5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine has been explored for its antimicrobial properties. Research has demonstrated the synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, which showed good to moderate activities against various microorganisms (Bektaş et al., 2007). Another study synthesized novel thiadiazoles and thiadiazines containing a 1,2,4-triazolo nucleus, which exhibited significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Anticancer Properties
Some derivatives of 1,2,4-triazole have been studied for their potential anticancer effects. A study synthesized novel 1,2,4-triazol-3-one derivatives and evaluated them for in vitro anticancer activity, finding promising results against various human tumor cell lines (Kattimani et al., 2013).
Antihypertensive Activity
Research into 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, a category closely related to the chemical , has shown potential antihypertensive properties. A specific compound within this group was studied for its ability to lower blood pressure in spontaneously hypertensive rats (Meyer et al., 1989).
Structural and Crystallographic Studies
There have been various structural and crystallographic studies on derivatives of 1,2,4-triazole. For instance, the crystal structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction techniques, providing insights into the molecular structure and intermolecular interactions (Șahin et al., 2011).
Lipase and α-Glucosidase Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, structurally similar to 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine, have been synthesized and tested for their lipase and α-glucosidase inhibition capabilities. Some of these compounds exhibited notable anti-lipase and anti-α-glucosidase activities, suggesting potential applications in metabolic disorders (Bekircan et al., 2015).
Antioxidant and Antiradical Activities
The antioxidant and antiradical properties of some new 1,2,4-triazole derivatives, including 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles, have been studied. These compounds were screened and showed promising antioxidant and antiradical activities, indicating potential therapeutic applications (Bekircan et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSNWMVOAUEVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407958 | |
Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
54463-89-7 | |
Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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